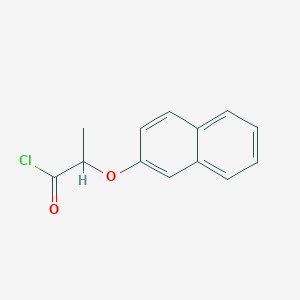
2-(2-Naphthyloxy)propanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Naphthyloxy)propanoyl chloride (2-NPC) is an organic compound with a molecular formula of C12H9ClO2. It is a colorless solid that is soluble in many organic solvents. 2-NPC is a versatile intermediate in organic synthesis, as it can be used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and other organic compounds.
Scientific Research Applications
Environmental and Health Impacts of Analogous Compounds
Research on compounds like 2-naphthylamine and Di-2-ethylhexyl phthalate (DEHP) demonstrates the environmental and health impacts of chemical compounds used in industrial applications. For instance, 2-naphthylamine has been identified as a model bladder carcinogen used in laboratories and detected in industrial environments such as coke ovens (Czubacka & Czerczak, 2020). Similarly, DEHP, a plasticizer in PVC medical devices, has raised concerns due to its potential health risks, highlighting the need for alternatives (Tickner et al., 2001).
Advances in Bio-based Plasticizers
The environmental concerns and health implications of traditional plasticizers have spurred research into bio-based alternatives. Studies on biomass-derived plasticizers for PVC products suggest that they offer advantages such as renewability, degradability, and lower toxicity, potentially serving as replacements for o-phthalate plasticizers (Jia et al., 2018).
Polymer Science and Material Engineering
Research in polymer science, such as the thermal degradation of poly(vinyl chloride) (PVC), reveals the importance of understanding the structural and mechanistic aspects of materials used in various applications (Starnes, 2002). This knowledge can inform the development of new compounds with specific applications, including those related to "2-(2-Naphthyloxy)propanoyl chloride".
properties
IUPAC Name |
2-naphthalen-2-yloxypropanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAYQLGWWSPJJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC2=CC=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512093 |
Source


|
| Record name | 2-[(Naphthalen-2-yl)oxy]propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62782-37-0 |
Source


|
| Record name | 2-[(Naphthalen-2-yl)oxy]propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







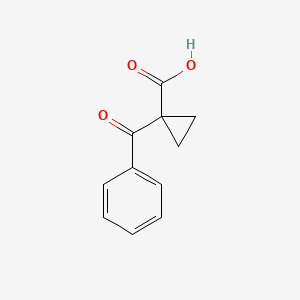
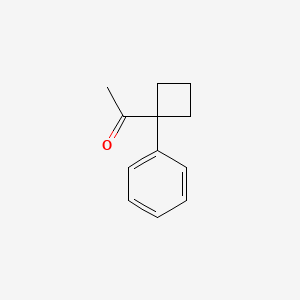

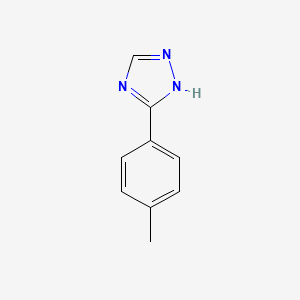
![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1338025.png)
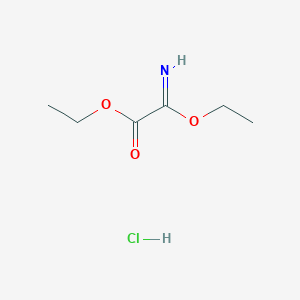
![4-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1338031.png)
